molecular formula C25H19NO B13354345 N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide

N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B13354345
M. Wt: 349.4 g/mol
InChI Key: GCCMUTTWILMMAB-UHFFFAOYSA-N
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Description

N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide is an organic compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two phenyl groups and a carboxamide functional group, making it a versatile molecule in organic chemistry.

Properties

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

N,N,4-triphenylbenzamide

InChI

InChI=1S/C25H19NO/c27-25(22-18-16-21(17-19-22)20-10-4-1-5-11-20)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H

InChI Key

GCCMUTTWILMMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenylbenzidine: Similar in structure but lacks the carboxamide group.

    N,N-diphenyl-1,4-benzenediamine: Contains an additional amine group instead of the carboxamide.

    N,N-diphenyl-4-aminobiphenyl: Features an amine group in place of the carboxamide.

Uniqueness

N,N-diphenyl-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core with a carboxamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the field of organic electronics and materials science .

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